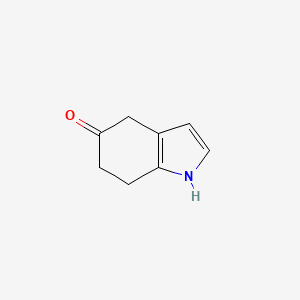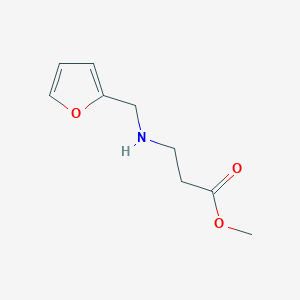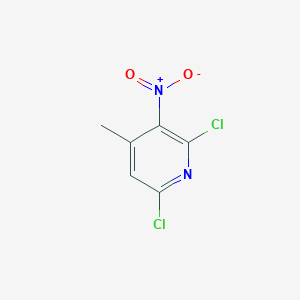
2,6-Dichloro-4-methyl-3-nitropyridine
Übersicht
Beschreibung
2,6-Dichloro-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a light yellow solid that is primarily used in the synthesis of various derivatives for agricultural and industrial applications . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methyl-3-nitropyridine has a wide range of applications in scientific research:
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is an important intermediate in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 2,6-Dichloro-4-methyl-3-nitropyridine is primarily through its reactivity as a nitropyridine. Nitropyridines are known to undergo reactions with N2O5 in an organic solvent, resulting in the formation of N-nitropyridinium ions .
Biochemical Pathways
This compound is involved in the synthesis of various pharmaceuticals. For instance, it can undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.39 .
Result of Action
For instance, its ability to form N-nitropyridinium ions could potentially influence redox reactions within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of different solvents . Additionally, its stability and efficacy can be influenced by storage conditions. It is recommended to be stored in an inert atmosphere at 2-8°C .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-4-methyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, it has been used in the synthesis of pyridyldifluoroacetates and bicyclooxacalixhetarenes . These interactions often involve nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of new compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect the activity of various enzymes and proteins within cells, leading to changes in metabolic pathways and cellular responses . These effects can be observed in different cell types, including bacterial, plant, and animal cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in nucleophilic substitution reactions by binding to their active sites and preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit signs of toxicity or altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxicity . Studies have indicated that there are threshold effects, where a certain dosage level must be reached before observable changes occur. High doses can result in adverse effects such as organ damage or systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key enzymes . For example, it may be metabolized through pathways involving nucleophilic substitution reactions, leading to the formation of new products that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound may be actively transported into cells via membrane transporters or passively diffuse through cell membranes, depending on its concentration and the presence of other molecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could accumulate in the nucleus, where it interacts with DNA and regulatory proteins, or in the cytoplasm, where it participates in metabolic reactions. The precise localization can determine the specific biochemical pathways it affects and the overall cellular response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine typically involves the nitration of 2,6-dichloro-4-methylpyridine. One common method includes the use of trifluoroacetic acid anhydride and nitric acid as nitrating agents . The reaction is carried out at low temperatures (0°C) and then allowed to proceed at room temperature for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid.
Substitution: Halogen atoms can be replaced by other functional groups under appropriate conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, and trifluoroacetic acid anhydride.
Substitution: Sodium metabisulfite, sodium hydroxide, and organic solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon, and metal hydrides.
Major Products:
Nitration: this compound.
Substitution: Various substituted pyridine derivatives.
Reduction: 2,6-Dichloro-4-methyl-3-aminopyridine.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-3-nitropyridine
- 2,6-Dichloro-4-methylpyridine
- 2,6-Dichloro-4-nitropyridine
Comparison: 2,6-Dichloro-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dichloro-3-nitropyridine, it has an additional methyl group that can influence its reactivity and applications . The presence of both chloro and nitro groups makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse functionalities .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNIYUZFQWYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619253 | |
| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60010-03-9 | |
| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
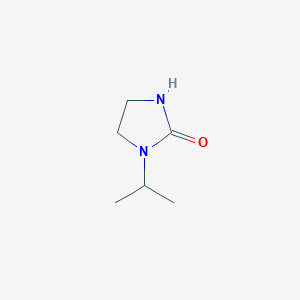

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)


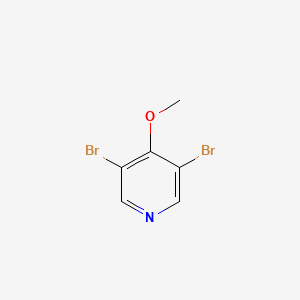


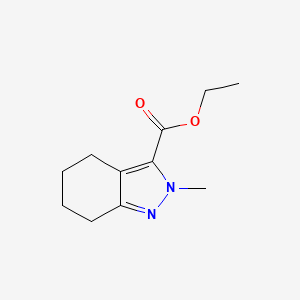

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

